molecular formula C22H15NO B3865263 9-quinolin-6-ylfluoren-9-ol

9-quinolin-6-ylfluoren-9-ol

Cat. No.: B3865263
M. Wt: 309.4 g/mol
InChI Key: PGOQOFCAJNCTRV-UHFFFAOYSA-N
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Description

9-Quinolin-6-ylfluoren-9-ol: is a complex organic compound that features a quinoline moiety fused with a fluorene structure. This compound is part of a broader class of heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry. The presence of both quinoline and fluorene units in its structure endows it with unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-quinolin-6-ylfluoren-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by its coupling with a fluorene precursor. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry. These methods enhance reaction efficiency and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Quinolin-6-ylfluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9-quinolin-6-ylfluoren-9-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a candidate for therapeutic research .

Medicine: In medicine, derivatives of this compound are investigated for their potential as antiviral, antimalarial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a versatile scaffold for drug design .

Industry: Industrially, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of 9-quinolin-6-ylfluoren-9-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the quinoline moiety can inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial replication and ultimately cell death .

In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 9-Quinolin-6-ylfluoren-9-ol is unique due to its combined quinoline and fluorene structures, which confer distinct electronic and steric properties. This duality allows it to participate in a wider range of chemical reactions and enhances its potential in various applications compared to its simpler counterparts .

Properties

IUPAC Name

9-quinolin-6-ylfluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO/c24-22(16-11-12-21-15(14-16)6-5-13-23-21)19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-14,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQOFCAJNCTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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